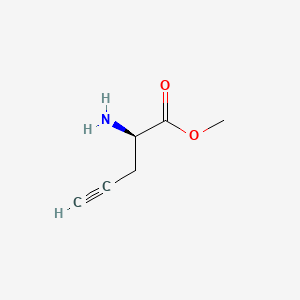

(R)-2-Amino-4-pentynoic acid, methyl ester

描述

Significance within Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common protein-coding amino acids. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, enabling the creation of molecules with tailored properties. (R)-2-Amino-4-pentynoic acid, methyl ester, as a UAA, significantly expands the chemical toolbox available to researchers. The presence of the terminal alkyne group is particularly noteworthy as it serves as a handle for bioorthogonal reactions, most prominently the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.com This allows for the precise and efficient modification of peptides and other biomolecules.

Role as a Chiral Building Block in Complex Chemical Systems

The stereochemistry of a molecule is crucial in determining its biological activity. As a chiral building block, this compound, provides a predefined stereocenter, which is essential in the asymmetric synthesis of complex molecules. The "chiral pool" synthesis approach utilizes readily available chiral molecules, such as amino acids, to construct enantiomerically pure target molecules. univie.ac.atbaranlab.org This specific enantiomer is instrumental in building larger structures with specific three-dimensional arrangements, a critical factor in the design of new drugs and materials.

Overview of Key Research Domains

The unique structural features of this compound, have led to its application in several key areas of chemical research:

Medicinal Chemistry: The development of novel therapeutics often relies on the synthesis of complex organic molecules with high specificity for their biological targets. This chiral amino acid derivative serves as a valuable starting material for the synthesis of peptidomimetics and other bioactive compounds.

Peptide Synthesis and Modification: The incorporation of this UAA into peptide chains allows for the creation of peptides with enhanced stability, novel functionalities, and the ability to be selectively modified. The alkyne group facilitates the attachment of various moieties, such as imaging agents or drug payloads. sigmaaldrich.com

Bioorthogonal Chemistry: The terminal alkyne is a key functional group for bioorthogonal ligation reactions. These reactions can occur in complex biological environments without interfering with native biochemical processes, making this compound a valuable tool for in-vitro and in-vivo labeling and imaging studies. medchemexpress.com

Detailed Research Findings

While specific, detailed research findings on the direct synthesis and application of this compound are often embedded within broader research programs, the general principles of its use are well-established. For instance, the synthesis of propargylglycine (B1618536) derivatives, of which this compound is a member, can be achieved through various methods, including the alkylation of glycine (B1666218) equivalents or through asymmetric synthesis routes to ensure the desired stereochemistry. sigmaaldrich.com

The application of such propargylglycine derivatives is prominently featured in the field of click chemistry. The alkyne group readily participates in CuAAC reactions with azide-containing molecules to form stable triazole linkages. This has been extensively used for:

Peptide Cyclization: Creating cyclic peptides with constrained conformations, which can lead to increased receptor affinity and biological activity.

Bioconjugation: Attaching molecules such as polyethylene (B3416737) glycol (PEG) to peptides to improve their pharmacokinetic properties, or linking fluorescent dyes for imaging applications.

Synthesis of Triazole-Containing Compounds: The resulting triazole ring is not just a linker but can also act as a pharmacophore, mimicking a peptide bond or interacting with biological targets.

Structure

3D Structure

属性

IUPAC Name |

methyl (2R)-2-aminopent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQXMDDXHKPECL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Stereocontrol

Enantioselective Synthesis Strategies for (R)-2-Amino-4-pentynoic Acid, Methyl Ester

The creation of the chiral center in this compound can be achieved through several powerful techniques, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic methods.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-amino acids. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed for the formation of C-C bonds at the α-position of amino acid precursors. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous reactions on similar substrates highlight the potential of this approach.

For instance, the palladium-catalyzed asymmetric arylation of α-keto imines has been shown to produce chiral α-amino ketones with high enantioselectivity. nih.govrsc.org This method involves the in situ generation of an α-keto imine from a C-acyl N-sulfonyl-N,O-aminal, which then undergoes enantioselective arylation with an arylboronic acid in the presence of a chiral palladium catalyst. nih.govrsc.org

Another relevant strategy is the Pd/Cu dual-catalyzed stereoselective and site-specific allylic alkylation of Schiff bases derived from amino acids. acs.org This method has been successfully applied to the synthesis of non-natural α,α-dialkyl α-amino acids with excellent enantioselectivities. acs.org The cooperative action of the palladium and copper catalysts allows for the control of the stereocenter during the alkylation process. acs.org

Furthermore, palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds of aliphatic quinolyl carboxamides has been utilized for the stereoselective synthesis of β-alkylated α-amino acids. nih.govpsu.edu These examples underscore the versatility of palladium catalysis in constructing complex chiral amino acids.

A summary of representative palladium-catalyzed reactions for the synthesis of chiral amino acid derivatives is presented in the table below.

| Catalyst System | Substrate | Reactant | Product | Yield (%) | ee (%) |

| Pd(OAc)₂ / Chiral Ligand | α-Keto Imine Precursor | Arylboronic Acid | α-Amino Ketone | up to 95 | up to 98 |

| Pd/Cu Dual Catalyst | Aldimine Schiff Base | Allylic Carbonate | α,α-Dialkyl α-Amino Acid | up to >99 | up to >99 |

| Pd(OAc)₂ | Aliphatic Quinolyl Carboxamide | α-Haloacetate | β-Alkylated α-Amino Acid | up to 85 | >20:1 dr |

This table presents data from analogous reactions on similar substrates to illustrate the potential of palladium-catalyzed methodologies.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A common and effective chiral auxiliary for the synthesis of α-amino acids is the Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide. In the synthesis of α-amino alkynes, an achiral aldehyde can be condensed with the Ellman's auxiliary to form a sulfinamide. researchgate.net Subsequent conjugate addition of an organometallic alkyne reagent to this intermediate proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. researchgate.net Cleavage of the auxiliary then affords the desired enantiomerically enriched α-amino alkyne. researchgate.net

A general representation of this approach is depicted below:

Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. For amino acid esters, hydrolases such as lipases and esterases are commonly employed. These enzymes can selectively hydrolyze one enantiomer of a racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the desired (R)- or (S)-ester.

Biocatalytic routes can also be used for the de novo synthesis of non-canonical amino acids. For instance, a biosynthetic pathway for the production of the terminal alkyne-containing amino acid L-propargylglycine has been discovered. This pathway, while not directly producing the target molecule of this article, showcases nature's ability to synthesize such unique structures and offers a potential avenue for future biocatalytic production of (R)-2-amino-4-pentynoic acid and its derivatives.

Convergent and Divergent Synthetic Routes

Convergent and divergent synthetic strategies offer efficiency and modularity in the construction of complex molecules like this compound and its analogs.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. A potential convergent synthesis of this compound could involve the coupling of a protected (R)-α-amino acid derivative containing a suitable leaving group at the β-position with a propargyl nucleophile. For example, derivatives of serine, which possess a β-hydroxyl group, can be transformed into organozinc reagents and coupled with propargylating agents. thieme-connect.com

A divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. For the synthesis of α-alkynyl amino acids, a common precursor could be a protected amino acid with a handle for introducing the alkyne moiety, such as an iodo- or bromo-substituted side chain. researchgate.net This precursor could then be subjected to Sonogashira coupling with various terminal alkynes to generate a library of different α-alkynyl amino acids. researchgate.net The synthesis of alkynyl triazenes, which can be divergently converted into various functionalized 2-pyrones, illustrates the power of this strategy with alkyne-containing building blocks, a concept that could be extended to amino acid synthesis. nih.gov

Optimization of Reaction Conditions for Stereospecificity and Yield

The success of any enantioselective synthesis hinges on the careful optimization of reaction conditions to maximize both the chemical yield and the stereoselectivity (enantiomeric excess, ee, or diastereomeric ratio, dr).

In palladium-catalyzed reactions, key parameters that are often screened include:

Ligand: The choice of the chiral ligand is crucial for achieving high enantioselectivity. Different families of ligands (e.g., phosphines, N-heterocyclic carbenes) can have a profound impact on the stereochemical outcome.

Palladium Precursor: Various palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes can be used.

Base: The nature and stoichiometry of the base can influence the rate and selectivity of the reaction.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of catalytic intermediates.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing side reactions or racemization.

For example, in the Pd/Cu dual-catalyzed allylic alkylation of amino acid Schiff bases, a systematic screening of ligands, copper salts, and bases was performed to identify the optimal conditions for high yield and enantioselectivity. acs.org

Derivatization from Advanced Precursors

An alternative and often efficient approach to the synthesis of this compound is the derivatization of readily available, enantiomerically pure starting materials, often referred to as the "chiral pool".

Serine , a naturally occurring amino acid, is a common and versatile precursor. The β-hydroxyl group of a protected serine derivative can be activated and then displaced by a propargyl nucleophile. thieme-connect.comnih.gov For example, serine can be converted into a β-iodoalanine derivative, which can then be used in cross-coupling reactions. orgsyn.org

Another valuable chiral precursor is (2S)-pyroglutamic acid , which can be obtained in large quantities from L-glutamic acid. google.com The lactam ring of pyroglutamic acid can be derivatized and then opened to reveal a linear amino acid backbone. While the direct conversion to this compound from pyroglutamic acid is not a standard transformation, the principle of using this constrained cyclic precursor to control stereochemistry is well-established for the synthesis of other non-canonical amino acids. google.comgoogle.com

Advanced Reactivity and Functionalization Chemistry

Reactions Exploiting the Alkyne Moiety

The terminal alkyne in (R)-2-Amino-4-pentynoic acid, methyl ester is a key site for carbon-carbon and carbon-heteroatom bond formation. This functionality enables a variety of powerful chemical reactions, including cycloadditions and transition metal-catalyzed couplings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Complex Architectures

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility. This reaction allows for the straightforward formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling a terminal alkyne with an azide (B81097). This compound is an ideal substrate for this transformation, enabling its incorporation into complex molecular architectures such as peptidomimetics, bioconjugates, and functionalized polymers.

The general scheme for the CuAAC reaction involving this compound is as follows:

Scheme 1: General CuAAC reaction with this compound.

Research has demonstrated the utility of this reaction in synthesizing novel amino acid derivatives and peptides with modified backbones. The resulting triazole ring is not merely a linker but can act as a bioisostere for an amide bond, often conferring enhanced metabolic stability and unique conformational properties to the parent molecule.

Table 1: Examples of CuAAC Reactions with Alkyne-Containing Amino Acid Derivatives

| Alkyne Reactant | Azide Partner | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| N-Boc-(R)-2-Amino-4-pentynoic acid, methyl ester | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | N-Boc-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-L-alanine methyl ester |

| N-Fmoc-(R)-2-Amino-4-pentynoic acid, methyl ester | Azido-PEG | CuI | DMF | Fmoc-protected PEGylated amino acid |

Other Propargylic Transformations and Cycloaddition Reactions

Beyond CuAAC, the propargylic nature of this compound allows for a range of other transformations. The term "propargylic" refers to the position adjacent to a carbon-carbon triple bond, which imparts unique reactivity.

One such transformation is the [3+2] cycloaddition, which can be used to form five-membered heterocyclic rings. For instance, the reaction of the alkyne with nitrile oxides can yield isoxazoles, while reaction with azomethine imines can produce pyrazolidines. These reactions expand the repertoire of accessible heterocyclic scaffolds from this versatile building block.

Additionally, the alkyne can participate in [4+2] cycloaddition (Diels-Alder) reactions, particularly with electron-deficient dienes, although this is less common for simple alkynes unless activated by adjacent electron-withdrawing groups. These cycloadditions are powerful tools for constructing complex cyclic systems with high stereocontrol.

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. This compound is an excellent substrate for Sonogashira coupling, allowing for the introduction of various aryl and vinyl substituents at the terminal position of the alkyne.

The general scheme for the Sonogashira coupling is depicted below:

Scheme 2: Sonogashira coupling with this compound.

This reaction has been widely employed in the synthesis of complex molecules, including natural products and pharmaceuticals. The mild reaction conditions, which typically involve an amine base at room temperature, are compatible with the amino and ester functionalities of the molecule, often with appropriate protection.

Table 2: Representative Sonogashira Coupling Reactions

| Alkyne | Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| N-Boc-(R)-2-Amino-4-pentynoic acid, methyl ester | Iodobenzene | Pd(PPh₃)₄ | CuI | Triethylamine | N-Boc-(R)-2-Amino-5-phenyl-4-pentynoic acid, methyl ester |

| N-Cbz-(R)-2-Amino-4-pentynoic acid, methyl ester | 4-Bromopyridine | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | N-Cbz-(R)-2-Amino-5-(4-pyridyl)-4-pentynoic acid, methyl ester |

Transformations of the Amino and Ester Functionalities

The amino and ester groups of this compound are central to its role as an amino acid derivative and provide avenues for further functionalization, most notably in the realm of peptide synthesis.

Amide Bond Formation in Peptide Synthesis

As an amino acid ester, the primary amine of this compound can act as a nucleophile to form a peptide bond with an activated carboxylic acid of another amino acid. Conversely, after hydrolysis of its methyl ester to the corresponding carboxylic acid, it can be activated and coupled to the amine of another amino acid. To achieve selective amide bond formation, protecting groups are typically employed for the amine and carboxyl groups that are not intended to react.

Common N-protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The carboxylic acid is often activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU to facilitate amide bond formation. This allows for the site-specific incorporation of the alkyne functionality into a peptide chain, which can then be used for subsequent modifications, such as cyclization or conjugation.

Ester Hydrolysis and Transesterification Reactions

The methyl ester of this compound can be readily transformed into other functional groups.

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic or acidic conditions. Basic hydrolysis, or saponification, is often carried out using an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide. Acid-catalyzed hydrolysis can also be employed, though care must be taken to avoid side reactions at the alkyne moiety under harsh conditions. The resulting carboxylic acid is crucial for subsequent amide bond formation in peptide synthesis.

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. For example, treating this compound with a large excess of ethanol (B145695) in the presence of an acid catalyst will yield the corresponding ethyl ester. This transformation can be useful for modifying the solubility or reactivity of the ester group. Mild, catalytic methods using reagents like K₂HPO₄ have also been developed for transesterification, offering good functional group tolerance.

Selective N-Alkylation and Acylation Reactions

The primary amino group of this compound is a key site for functionalization. Selective N-alkylation and N-acylation introduce a wide range of substituents, modifying the molecule's properties and providing handles for further synthetic transformations.

N-Acylation is a common strategy, often employed as a protection step or to incorporate the amino acid into peptide chains. The reaction typically proceeds by treating the amino acid ester with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base. For instance, acylation with 4-pentynoic acid succinimidyl ester can be used to introduce another alkyne-containing moiety. pnas.org A prevalent N-acylation is the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial for peptide synthesis and other transformations requiring a protected amine.

N-Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved through various methods, though direct alkylation can be challenging to control and may lead to over-alkylation. Reductive amination is a more controlled alternative, involving the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.

These N-functionalization reactions are fundamental for preparing this versatile building block for more complex synthetic endeavors.

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Product | Purpose/Application |

|---|---|---|

| Boc-Anhydride (Boc₂O) | Methyl (R)-2-((tert-butoxycarbonyl)amino)pent-4-ynoate | Amine protection for peptide synthesis |

| Acetyl Chloride | Methyl (R)-2-(acetylamino)pent-4-ynoate | Introduction of an acetyl group |

| 4-Pentynoic acid succinimidyl ester | Methyl (R)-2-(pent-4-ynoylamino)pent-4-ynoate | Introduction of a terminal alkyne for further cyclization pnas.org |

Stereoselective Derivatization and Further Functionalization

The terminal alkyne and the existing stereocenter are pivotal for advanced stereoselective derivatizations. The alkyne serves as a versatile handle for carbon-carbon bond-forming reactions, while the chiral center can influence the stereochemical outcome of these transformations.

The terminal alkyne can undergo a variety of reactions, including:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for introducing aromatic or unsaturated systems.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole ring. This is a key reaction in the synthesis of complex peptidomimetics. pnas.org

Hydration/Oxidation: The alkyne can be hydrated to form a ketone or undergo oxidative cleavage. For example, hydroboration followed by oxidation can convert the alkyne into an aldehyde. nih.gov

The stereocenter at the α-carbon can direct the approach of reagents, leading to diastereoselective outcomes in reactions at the alkyne or other newly introduced functional groups. This stereochemical control is essential for the synthesis of enantiomerically pure complex molecules.

Table 2: Functionalization of the Alkyne Moiety

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Azide-Alkyne Cycloaddition | Organic Azide (e.g., R-N₃), Cu(I) catalyst | Alkyne → 1,4-Disubstituted Triazole |

| Sonogashira Coupling | Aryl Halide (e.g., Ar-I), Pd catalyst, Cu(I) co-catalyst | Alkyne → Aryl-substituted Alkyne |

| Hydroboration/Oxidation | 1. Borane reagent (e.g., 9-BBN) 2. H₂O₂, NaOH | Alkyne → Aldehyde nih.gov |

Strategies for the Formation of Macrocyclic and Polycyclic Structures

This compound is an exceptionally useful building block for the synthesis of macrocycles and polycyclic systems, particularly in the field of peptidomimetics and natural product synthesis. The dual functionality of the amino group and the terminal alkyne allows for various cyclization strategies.

Macrocyclization:

Intramolecular Cycloaddition: After incorporation into a peptide chain and derivatization of a side chain to contain an azide, the terminal alkyne of the pentynoic acid residue can undergo an intramolecular [3+2] cycloaddition. This "click" reaction is a robust method for forming macrocyclic peptidomimetics containing a triazole linkage. pnas.org

Amide Bond Formation (Macrolactamization): The amino group of the title compound can be coupled with a carboxylic acid at the other end of a linear precursor to form a macrolactam. This is a common strategy in creating cyclic peptides. nih.govnih.gov

Ring-Closing Metathesis (RCM) Precursor: While RCM directly applies to alkenes, the alkyne in (R)-2-Amino-4-pentynoic acid can be readily converted to a terminal alkene via semi-reduction (e.g., using Lindlar's catalyst). The resulting diene can then undergo RCM to form macrocycles. nih.gov

Polycyclic Structures: The rigid alkyne functionality can be used to construct more complex, fused ring systems.

Intramolecular Cyclizations: The parent compound, 4-pentynoic acid, is known to undergo copper-catalyzed intramolecular cyclizations to yield enol lactones. sigmaaldrich.com Similar strategies can be envisioned for derivatives of this compound.

Cascade Reactions: The alkyne can be activated by a catalyst, such as gold, to initiate a cascade of reactions, including nih.govnih.gov-sigmatropic rearrangements, that can lead to the formation of complex polycyclic frameworks from a linear precursor. nih.gov

The strategic incorporation of this amino acid provides a conformational constraint and a reactive handle that are invaluable for constructing molecules with well-defined three-dimensional structures.

Table 3: Cyclization Strategies

| Cyclization Strategy | Key Reaction | Resulting Structure |

|---|---|---|

| Intramolecular Azide-Alkyne Cycloaddition | Copper-catalyzed [3+2] Cycloaddition | Macrocycle containing a triazole ring pnas.org |

| Macrolactamization | Amide bond formation | Macrocyclic peptide/peptidomimetic nih.govnih.gov |

| Precursor to Ring-Closing Metathesis | Alkyne semi-reduction followed by RCM | Unsaturated macrocycle nih.gov |

| Gold-Catalyzed Cascade | nih.govnih.gov-Sigmatropic Rearrangement | Polycyclic structures nih.gov |

Applications As a Chiral Synthon in Contemporary Chemical Synthesis

Construction of Unnatural Amino Acids and Peptidomimetics

The creation of peptides with modified structures, known as peptidomimetics, is a key strategy in drug discovery to overcome the limitations of natural peptides, such as poor stability and bioavailability. (R)-2-Amino-4-pentynoic acid, methyl ester serves as an excellent starting point for generating these novel structures.

Constraining the conformation of a peptide can enhance its binding affinity and selectivity to biological targets. nih.gov The alkyne group in this compound, often referred to as a propargylglycine (B1618536) derivative, is particularly useful for creating "stapled" peptides. nih.gov This technique involves introducing two alkyne-containing amino acid residues into a peptide chain and then using a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a covalent bridge between them. nih.gov This bridge acts as a brace, locking the peptide into a specific, often helical, conformation. For instance, a linear peptide containing both an azido-amino acid (like azidonorleucine) and propargylglycine can be cyclized to form a conformationally constrained cyclic peptide inhibitor.

A common strategy involves the incorporation of two residues, such as L-Nle(εN3) and D-propargylalanine (a close analog of the title compound), at specific positions (e.g., i and i+4) within a peptide sequence to generate single triazole-stapled peptides. This approach has been shown to enhance the helicity and biological activity of the resulting peptides.

| Peptide Modification | Constraining Strategy | Key Reaction | Resulting Structure |

| Helical Peptides | Peptide Stapling | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole-bridged cyclic peptide |

| Loop Peptides | Intramolecular Cyclization | Amide bond formation | Macrocyclic peptide |

The utility of this compound extends to the synthesis of more complex peptidic scaffolds.

Depsipeptides , which contain both ester and amide bonds, are an important class of natural products with diverse biological activities. nih.govspringernature.com The synthesis of depsipeptides often involves the coupling of amino acid and hydroxy acid components. While direct incorporation of our title compound into a depsipeptide is not extensively documented, the general methodologies for depsipeptide synthesis are well-established and could accommodate such alkyne-containing amino acids. thieme-connect.delookchem.comresearchgate.net These methods often employ standard peptide coupling reagents to form the ester linkage. thieme-connect.de

Bicyclic peptidomimetics represent a further step in creating highly constrained and specific peptide-based molecules. nih.gov The synthesis of such structures can be achieved by combining different cyclization strategies. For example, a bicyclic decapeptide library was constructed by combining a copper(I)-catalyzed cycloaddition between an N-terminal propargylglycine and a central azide (B81097) lysine (B10760008) with a ruthenium-catalyzed ring-closing metathesis between two allyl-containing glutamate (B1630785) residues. nih.gov This demonstrates the power of using alkyne-functionalized amino acids as key components in the assembly of complex, multi-cyclic peptide architectures. The synthesis of bicyclic peptides can also be achieved through biocompatible methods leveraging the reactivity of noncanonical amino acids. nih.gov

Precursor in Natural Product and Complex Molecule Total Synthesis

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. nih.gov Unnatural amino acids, including alkyne-containing variants, serve as crucial precursors in the construction of complex natural product skeletons. While a specific total synthesis employing "this compound" as a key building block is not prominently featured in recent literature, the general strategy of using such synthons is widespread. For instance, marine natural products, which often feature unique and complex peptidic or polyketide structures, are common targets for total synthesis where non-standard amino acids are essential. The synthesis of boholamide A, a depsipeptide with a 15-membered macrocycle, showcases the intricate assembly of amino and hydroxy acid fragments to build a complex bioactive molecule. nih.gov

The synthesis of amino acid methyl esters is a fundamental transformation in organic synthesis, providing key intermediates for peptide synthesis and the creation of more complex molecules. nih.gov

Development of Chemical Probes for Biological Systems

The alkyne functionality of this compound is a powerful handle for the development of chemical probes to study biological processes in living systems.

Metabolic labeling is a technique where cells are supplied with a modified version of a natural biomolecule, which they then incorporate into their cellular machinery. nih.gov this compound, or its parent amino acid, can be used as a surrogate for methionine in protein synthesis. nih.gov Once incorporated into newly synthesized proteins, the alkyne group provides a bioorthogonal handle for subsequent chemical modification.

Bioorthogonal tagging refers to a chemical reaction that can occur in a living system without interfering with native biological processes. nih.gov The terminal alkyne of the incorporated amino acid is an ideal functional group for "click chemistry," most notably the CuAAC reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag). nih.gov This allows for the specific visualization or isolation of newly synthesized proteins, providing a powerful tool for studying protein dynamics and function in real-time. This method, often termed Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), has been used to track protein synthesis in various biological contexts. nih.gov

| Technique | Principle | Key Reagents | Application |

| Metabolic Labeling | Cellular uptake and incorporation of a modified amino acid. | (R)-2-Amino-4-pentynoic acid, methionine-free media. | Introduction of a bioorthogonal handle into proteins. |

| Bioorthogonal Tagging | "Click" reaction between the incorporated alkyne and a reporter molecule. | Azide-functionalized fluorophore or biotin, copper(I) catalyst. | Visualization or affinity purification of labeled proteins. |

Confirming that a drug candidate binds to its intended target within a cell is a critical step in drug development. Target engagement probes are designed to provide a direct measure of this interaction. nih.gov Alkyne-containing molecules, including derivatives of this compound, can be developed into such probes.

One approach involves creating a probe that competes with a potential drug for binding to the target protein. nih.gov The probe contains an alkyne handle that allows for its detection after it has bound to the target. By measuring the displacement of the probe by the drug, one can quantify the drug's ability to engage the target in a cellular environment. These probes can be designed with varying reactivity to suit the study of both reversible and irreversible inhibitors. The development of clickable aminooxy probes has also expanded the toolkit for monitoring post-translational modifications like ADP-ribosylation.

Contributions to Material Science Through Polymer Functionalization

The unique structure of this compound, featuring both a reactive amino group and a terminal alkyne, makes it a highly valuable monomer for the synthesis of functional polymers. Its incorporation into polymer chains imparts a "clickable" handle that can be used for post-polymerization modification. This allows for the precise introduction of a wide array of functionalities, tailoring the material's properties for specific applications in material science. The chirality of the monomer can also influence the secondary structure and properties of the resulting polymers.

The primary method for leveraging the alkyne group is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction is highly efficient, specific, and can be conducted under mild conditions, which is crucial for preserving the integrity of the polymer backbone. researchgate.netbezwadabiomedical.com The resulting triazole linkage is stable and mimics the properties of an amide bond. researchgate.net

Synthesis of 'Clickable' Biodegradable Polymers

The synthesis of biodegradable polymers with pendant functional groups is a significant area of research, particularly for biomedical applications. nih.gov this compound can be incorporated into biodegradable polymer backbones, such as poly(ester amides), to create materials that are not only degradable but also easily functionalized.

A plausible synthetic route for a 'clickable' biodegradable polymer involves the polycondensation of a diamine, a diacid, and an alkyne-containing amino acid ester like this compound. For instance, a poly(ester amide) could be synthesized from a diamide-diester derived from an acid chloride and an amino acid methyl ester, followed by thermal polyesterification with a diol. nih.gov By including this compound as a comonomer in this process, a polyester (B1180765) amide with pendant alkyne groups is produced.

Alternatively, research has demonstrated the synthesis of alkyne-functionalized polyesters through the melt condensation of sebacic acid, 1,3-propanediol, and an alkyne-functionalized serinol monomer. nih.gov This approach can be adapted to use this compound to generate a polyester with pendant alkyne functionalities ready for click chemistry.

Another relevant strategy is the synthesis of acrylate-terminated poly(β-amino esters) containing alkyne groups via a Michael addition reaction. nih.gov These polymers can then be functionalized with azide-containing molecules through CuAAC. nih.gov This method highlights the versatility of incorporating alkyne functionalities into different classes of biodegradable polymers. The resulting 'clickable' biodegradable polymers can be further modified with bioactive molecules, such as peptides or drugs, to create advanced biomaterials for tissue engineering and drug delivery applications. nih.govresearchgate.net

The table below summarizes the types of monomers that can be used to synthesize 'clickable' biodegradable polymers and the resulting polymer class.

| Monomer 1 | Monomer 2 | Alkyne-Containing Monomer | Polymer Class |

| Diacid | Diamine | This compound | Poly(ester amide) |

| Sebacic acid | 1,3-Propanediol | Alkyne-functionalized serinol | Polyester |

| Diacrylate | Amine | Alkyne-containing diamine | Poly(β-amino ester) |

Once the alkyne-functionalized biodegradable polymer is synthesized, it can be readily modified using click chemistry. For example, an azide-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or a cell-targeting ligand) can be covalently attached to the polymer backbone. The general scheme for this functionalization is the copper(I)-catalyzed reaction between the pendant alkyne groups on the polymer and the azide group of the molecule to be attached.

The following table outlines the reactants and typical conditions for the CuAAC functionalization of an alkyne-containing polymer.

| Reactant 1 | Reactant 2 | Catalyst | Solvent |

| Alkyne-functionalized polymer | Azide-containing molecule | Copper(I) source (e.g., CuBr or in situ from CuSO₄ and a reducing agent) | Dichloromethane, THF, or water/organic mixtures |

The ability to create such functionalized biodegradable materials opens up a wide range of possibilities in material science, from the development of sophisticated drug delivery systems to the creation of advanced scaffolds for tissue regeneration. The use of this compound as a chiral, 'clickable' synthon is a key enabler of these innovations.

Biochemical and Mechanistic Explorations

Investigation of Enzyme-Substrate/Inhibitor Interactions

Research into the interaction of (R)-2-Amino-4-pentynoic acid, methyl ester with enzymes would be the first step in characterizing its biological activity. As an amino acid analogue, particularly a β,γ-alkynyl amino acid, it holds potential as a mechanism-based enzyme inactivator, a class of inhibitors that are catalytically activated by their target enzyme.

Elucidation of Molecular Mechanisms of Action (In Vitro/In Silico)

To understand its mechanism of action, researchers would likely investigate its effects on pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as aminotransferases. These enzymes are common targets for β,γ-alkynyl amino acids.

Hypothetical mechanisms of action, based on related compounds, could involve:

Schiff Base Formation: The initial step would likely be the formation of a Schiff base between the amino group of the compound and the PLP cofactor in the enzyme's active site.

Enzyme-Induced Activation: The enzyme's catalytic machinery would then abstract a proton, leading to the formation of a reactive allene (B1206475) or a conjugated Michael acceptor.

Covalent Modification: This reactive intermediate could then covalently bind to a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.

In silico molecular modeling and docking studies would be invaluable in predicting the binding affinity and orientation of the compound within the active site of various enzymes, helping to identify potential targets and refine mechanistic hypotheses.

Impact on Enzyme Active Sites

Should this compound prove to be an enzyme inhibitor, detailed studies would be required to understand its impact on the enzyme's active site. Techniques such as X-ray crystallography of the enzyme-inhibitor complex could reveal the precise covalent modifications and any conformational changes induced upon binding.

Table 1: Hypothetical Data from Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Kinetic Parameters (Ki, kinact) | Active Site Residue Modified |

| GABA Aminotransferase | Mechanism-Based | Not Determined | Not Determined |

| Ornithine Aminotransferase | Mechanism-Based | Not Determined | Not Determined |

| Alanine Racemase | Mechanism-Based | Not Determined | Not Determined |

| Aspartate Aminotransferase | Mechanism-Based | Not Determined | Not Determined |

Role in Modulating Biomolecular Structure and Function

The primary role of this compound in modulating biomolecular structure and function would likely be through the irreversible inhibition of target enzymes. By covalently modifying the active site, the inhibitor would abolish the enzyme's catalytic function. This can have significant downstream effects on metabolic pathways. For example, inhibition of GABA aminotransferase would lead to an increase in the concentration of the neurotransmitter GABA.

Chemical Biology Studies on Cellular Processes (at the molecular level)

To investigate the effects of this compound on cellular processes, researchers would introduce the compound to cell cultures. It is important to note that the methyl ester would likely be hydrolyzed by intracellular esterases to the corresponding carboxylic acid, (R)-2-Amino-4-pentynoic acid, which would be the active inhibitor.

Studies would focus on:

Target Engagement: Using techniques like activity-based protein profiling to confirm that the compound interacts with the predicted enzyme targets within a cellular context.

Metabolic Consequences: Analyzing changes in the levels of key metabolites upstream and downstream of the target enzyme to understand the functional consequences of inhibition.

Phenotypic Effects: Observing any changes in cell viability, proliferation, or morphology that result from the compound's activity.

Cutting Edge Analytical Methodologies for Characterization

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and chiral nature of "(R)-2-Amino-4-pentynoic acid, methyl ester." High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the connectivity and mass of the molecule, while Circular Dichroism (CD) is specifically employed to probe its chiroptical properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "this compound." While specific spectral data for the parent compound is not widely published, the analysis of its N-protected derivatives, such as (R)-2-(Boc-amino)-4-pentynoic acid methyl ester, provides significant insight. yakhak.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne group, the chiral C2 carbon, the C3 methylene (B1212753) carbon, and the methyl carbon of the ester group. The chemical shifts of these carbons are indicative of their electronic environment. For instance, a representative ¹³C NMR spectrum of a related compound, methyl 2-nonynoate, shows the characteristic downfield shift of the carbonyl carbon and the two alkyne carbons. chemicalbook.com

The following table presents predicted ¹H and ¹³C NMR chemical shifts for a generic alkynyl amino acid ester, illustrating the expected regions for the key functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170-175 |

| Cα-H | ~3.5-4.0 | ~50-55 |

| CH₃ (ester) | ~3.7 | ~52 |

| Cβ-H₂ | ~2.5-2.8 | ~20-25 |

| Cγ (alkyne) | - | ~70-75 |

| Cδ-H (alkyne) | ~2.0-2.2 | ~80-85 |

| NH₂ | ~1.5-2.5 (broad) | - |

Note: These are generalized predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of "this compound" and its derivatives. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Circular Dichroism (CD) spectroscopy is a fundamental technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of the molecule in solution. researchgate.net For "this compound," the chiral center at C2 would give rise to a characteristic CD spectrum.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center. While specific CD data for this compound is not widely published, studies on similar chiral amino acids, such as alanine, have shown that the CD signal is sensitive to the protonation state and the surrounding environment. nih.gov The presence of the chromophoric alkyne group in "this compound" would likely result in distinct CD signals that could be used to monitor its stereochemical purity and conformational changes upon binding to other molecules or in different solvent systems. The analysis of proline-containing peptides has demonstrated how CD spectra can reveal detailed structural information. researchgate.net

Crystallographic Studies of Derivatives and Complexes

Crystallographic techniques, particularly X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule. While obtaining suitable crystals of the parent amino acid ester can be challenging, derivatization can facilitate crystallization.

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of every atom in the molecule can be determined, unequivocally establishing it as the (R)-enantiomer.

Furthermore, X-ray crystallography reveals detailed information about the molecule's preferred conformation in the solid state, including bond lengths, bond angles, and torsional angles. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. Studies on N-acyl-L-alanine esters have shown how powder X-ray diffraction can provide insights into the supramolecular structure of amino acid derivatives. nih.gov

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of "this compound," particularly for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers. The choice of CSP is critical for achieving good separation. For amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. yakhak.org The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times.

Another approach involves the derivatization of the amino acid ester with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com

The following table summarizes common chiral stationary phases used for the separation of amino acid esters and their general applicability.

| Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Applicability to Amino Acid Esters |

| Polysaccharide-based (e.g., Chiralpak®) | Chiral recognition via hydrogen bonding, dipole-dipole, and π-π interactions. yakhak.org | Normal phase (e.g., hexane (B92381)/isopropanol) or reversed-phase. | Widely used and effective for a broad range of amino acid esters. |

| Macrocyclic glycopeptides (e.g., CHIROBIOTIC®) | Inclusion complexation, hydrogen bonding, and ionic interactions. | Polar organic or reversed-phase. | Particularly effective for underivatized amino acids and their esters. |

| Crown ether-based | Host-guest complexation with the protonated amino group. | Reversed-phase with acidic modifier. | Highly selective for primary amines, including amino acid esters. |

The development of a robust and efficient chromatographic method is crucial for ensuring the enantiomeric purity of "this compound" for its use in further research and applications.

Chiral HPLC for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a crucial quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the direct separation of its enantiomers. chromatographytoday.com The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical factor for achieving successful enantiomeric resolution. yakhak.org

Several classes of CSPs have demonstrated broad applicability for the separation of amino acid esters and are considered suitable for the analysis of this compound. These include polysaccharide-based, macrocyclic glycopeptide, and Pirkle-type CSPs. chromatographytoday.comscas.co.jpsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, driven by a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance. scas.co.jp

Polysaccharide-Based CSPs:

Columns with chiral selectors based on derivatized cellulose or amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective for the resolution of a wide range of chiral compounds, including amino acid esters. yakhak.org For α-amino acid esters, these CSPs, particularly those of the coated type, have shown superior performance. yakhak.org Normal-phase chromatography, employing mobile phases like hexane and an alcohol modifier such as 2-propanol, is often utilized with these columns. yakhak.org

Macrocyclic Glycopeptide CSPs:

CSPs based on macrocyclic glycopeptides, such as teicoplanin, are particularly well-suited for the separation of underivatized amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com These columns are compatible with a variety of mobile phase modes, including polar ionic and reversed-phase, making them versatile. sigmaaldrich.com For amino acid esters, a mobile phase consisting of an alcohol like methanol (B129727) with an ammonium (B1175870) salt additive can provide excellent enantioselectivity. sigmaaldrich.com

Pirkle-Type CSPs:

Pirkle-type columns, which operate based on π-acid and π-base interactions, are also effective for the separation of N-derivatized amino acids. scas.co.jp While direct analysis of the ester is possible, derivatization of the amino group can enhance interactions with the stationary phase.

Table 1: Potential Chiral HPLC Methods for Enantiomeric Purity Determination

| Chiral Stationary Phase (CSP) Type | Example Commercial Column Name | Typical Mobile Phase Composition | Detection | Rationale for Selection |

|---|---|---|---|---|

| Polysaccharide (Amylose-based) | Chiralpak® IA | Hexane/2-Propanol (e.g., 90:10, v/v) | UV (210 nm) | Proven efficacy for α-amino acid ester enantioseparation. yakhak.org |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Methanol with 0.01 M Ammonium Acetate | UV, LC-MS | Broad selectivity for amino acids and their derivatives; compatible with mass spectrometry. sigmaaldrich.comnih.gov |

| Pirkle-Type (π-acid) | SUMICHIRAL® OA-2500 | Hexane/1,2-Dichloroethane/Ethanol (B145695) | UV | Effective for compounds with π-electron systems, suitable after N-derivatization. scas.co.jp |

This table presents potential starting conditions based on the analysis of similar amino acid esters. Method optimization would be required for this compound.

Derivatization Strategies for Enhanced Chromatographic Resolution and Mass Spectrometric Detection

Derivatization is a chemical modification process used to improve the analytical properties of a molecule. For this compound, derivatization of the primary amino group can enhance its volatility for Gas Chromatography (GC) or improve its ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comnih.gov The presence of the terminal alkyne in the compound requires that derivatization conditions are chosen carefully to avoid unintended reactions with this functional group.

For Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis of amino acids and their esters necessitates derivatization to increase their volatility and thermal stability. mdpi.comresearchgate.net Common strategies involve a two-step process: esterification of the carboxylic acid (already present in the target molecule) followed by acylation or silylation of the amino group. Since the target compound is already a methyl ester, only derivatization of the amino group is required.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amino group to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comthermofisher.com TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com This process increases the volatility and reduces the polarity of the molecule, leading to improved peak shape and resolution in GC. thermofisher.com

Acylation: Perfluoroacylation reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA), react with the amino group to form stable, volatile derivatives. mdpi.comresearchgate.net The introduction of fluorine atoms significantly enhances the electron-capture response, leading to very high sensitivity in GC-MS with electron capture detection or negative chemical ionization. mdpi.com

For Liquid Chromatography-Mass Spectrometry (LC-MS):

In LC-MS, derivatization can be employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency, leading to lower detection limits. nih.govnih.gov

Derivatization with Urea (B33335): Reaction with urea can form a carbamoyl (B1232498) derivative. This modification has been shown to increase the retention time of amino acids on reversed-phase columns and enhance UV response. nih.gov

Derivatization for Enhanced Ionization: Reagents that introduce a permanently charged moiety or a group with high proton affinity can significantly improve sensitivity in electrospray ionization mass spectrometry (ESI-MS). For instance, derivatization with (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) introduces a quaternary phosphonium (B103445) group, which can lead to a several hundred-fold increase in sensitivity. nih.gov Another approach involves using reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), which not only aids in chromatographic separation of diastereomers but also improves detection. nih.gov

Table 2: Derivatization Strategies for Enhanced Analysis

| Analytical Technique | Derivatization Reagent | Functional Group Targeted | Purpose of Derivatization | Resulting Derivative |

|---|---|---|---|---|

| GC-MS | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Primary Amine | Increase volatility and thermal stability. sigmaaldrich.com | N-tert-butyldimethylsilyl derivative |

| GC-MS | Pentafluoropropionic Anhydride (PFPA) | Primary Amine | Increase volatility and enhance electron-capture response. mdpi.com | N-pentafluoropropionyl derivative |

| LC-MS | (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Primary Amine | Improve ionization efficiency for ESI-MS. nih.gov | N-triphenylphosphonium derivative |

| LC-MS | Urea | Primary Amine | Increase reversed-phase retention and UV response. nih.gov | N-carbamoyl derivative |

The compatibility of these derivatization reactions with the alkyne group in this compound should be experimentally verified.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in understanding the three-dimensional structure of (R)-2-Amino-4-pentynoic acid, methyl ester and its potential interactions with biological macromolecules.

Prediction of Conformations and Molecular Interactions

The conformational landscape of this compound can be explored using molecular mechanics force fields. These simulations can predict the energetically favorable spatial arrangements of the molecule's atoms. Key rotatable bonds, such as those in the pentynoic acid backbone and the methyl ester group, would be the focus of these conformational searches. The presence of the rigid alkyne moiety is expected to limit the conformational flexibility compared to its saturated analogues.

The predicted low-energy conformations can then be used to analyze potential non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that the molecule could form with itself or with surrounding molecules, including water or biological receptors. The terminal alkyne group, with its electron-rich triple bond, could participate in unique interactions, including π-π stacking or interactions with metal ions.

Ligand-Target Binding Affinity Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding. Given that the parent compound, propargylglycine (B1618536), is a known inhibitor of enzymes such as proline dehydrogenase, it is plausible that this compound could also interact with similar enzymatic targets.

In a typical docking study, the three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The predicted low-energy conformations of this compound would then be systematically "docked" into the active site of the enzyme. A scoring function is used to estimate the binding affinity for each pose, providing a prediction of the most stable binding mode. These calculations can reveal key amino acid residues in the active site that interact with the ligand and can help in understanding the molecular basis of potential inhibition.

Below is a hypothetical data table illustrating the kind of results that might be obtained from a docking study of this compound with a putative enzyme target.

| Putative Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Proline Dehydrogenase | -7.2 | Tyr68, Phe124 | π-π stacking with the alkyne group |

| Asp210 | Hydrogen bond with the amino group | ||

| Val120, Leu123 | Hydrophobic interactions | ||

| Alanine Racemase | -6.5 | Arg219 | Salt bridge with the ester carbonyl |

| Tyr265 | Hydrogen bond with the amino group | ||

| Met115, Ile254 | Hydrophobic interactions |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values observed in docking studies of similar small molecules.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can be employed to elucidate the potential reaction mechanisms involving this compound. A key area of interest would be the reactivity of the terminal alkyne group.

For instance, quantum chemical calculations could be used to model the reaction pathway of a "click" reaction, a type of cycloaddition involving an alkyne and an azide (B81097), which is a common method for bioconjugation. These calculations would determine the activation energies and transition state geometries, providing insights into the reaction's feasibility and kinetics. Additionally, these methods can predict various molecular properties, such as the distribution of electron density, which can help in understanding the molecule's polarity and reactive sites.

The following table presents hypothetical data from a DFT study on this compound, illustrating the types of properties that can be calculated.

| Calculated Property | Value | Implication |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates a moderate polarity |

| Mulliken Charge on Cα | +0.15 | Suggests a slight electrophilic character |

| Mulliken Charge on N | -0.45 | Indicates a nucleophilic character |

Note: The data in this table is hypothetical and intended to be representative of values obtained from quantum chemical calculations for similar organic molecules.

In Silico Design of Novel Derivatives and Analogues

The structural information and reactivity insights gained from molecular modeling and quantum chemical calculations can be leveraged for the in silico design of novel derivatives and analogues of this compound with potentially enhanced or modified properties.

For example, if a docking study identifies a specific region in a target enzyme's active site that is not occupied by the parent ligand, new functional groups could be computationally added to the ligand's structure to create favorable interactions in that region. This process, known as structure-based drug design, can lead to the rational design of more potent inhibitors.

Furthermore, computational methods can be used to predict the properties of these designed analogues, such as their binding affinity, solubility, and metabolic stability, before they are synthesized. This in silico screening can help prioritize the most promising candidates for chemical synthesis and biological testing, thereby accelerating the discovery process. Techniques like fragment-based drug design, where small molecular fragments are computationally combined to build a novel ligand, could also be applied to generate a diverse library of potential derivatives based on the this compound scaffold.

常见问题

Q. Basic Research Focus

- Optical Rotation : The (R)-enantiomer exhibits specific optical activity ([α]D = +25.7 in H₂O), which serves as a primary chiral identifier .

- ¹H-NMR Spectroscopy : While direct data for the methyl ester is not fully detailed in the evidence, analogous compounds (e.g., 2-amino-4-pentynoic acid amides) show diagnostic peaks:

- CαH : δ 4.37 (t, J = 5.8 Hz, 1H)

- C≡CCH₂ : δ 3.07–3.05 (m, 2H)

- C≡CH : δ 2.75 (t, J = 2.1 Hz, 1H) .

Advanced Method : Combine 13C-NMR and IR spectroscopy to confirm esterification (C=O stretch ~1740 cm⁻¹) and alkyne functionality (C≡C stretch ~2100 cm⁻¹).

What are the key challenges in maintaining the stability of the alkyne moiety during storage or reaction conditions?

Q. Advanced Research Focus

- Oxidation Sensitivity : The terminal alkyne is prone to oxidation, forming carboxylic acid derivatives. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage .

- Light Sensitivity : UV exposure may accelerate degradation. Store in amber vials at low temperatures (4°C).

- Reactivity in Protic Solvents : Avoid prolonged exposure to water or alcohols to prevent nucleophilic addition to the alkyne .

How can enzymatic resolution be optimized to achieve high enantiomeric excess (ee) in large-scale synthesis?

Q. Advanced Research Focus

- Enzyme Selection : Use immobilized enzymes (e.g., Candida antarctica lipase B) for recyclability and stability.

- Solvent Optimization : Employ non-polar solvents (e.g., hexane/isopropyl ether) to enhance enzyme activity and substrate solubility .

- pH and Temperature : Maintain pH 7–8 and 25–37°C for optimal enzymatic efficiency. Monitor ee via chiral GC or polarimetry .

What analytical techniques are recommended for assessing purity and detecting byproducts?

Q. Basic Research Focus

- Gas Chromatography (GC) : Suitable for detecting volatile byproducts (e.g., unreacted propargyl bromide) using polar cyanosilicone columns for resolution .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) can separate ester derivatives.

Advanced Method : LC-MS or HRMS provides molecular weight confirmation and identifies non-volatile impurities.

How does the methyl ester derivative compare to the free acid in terms of solubility and reactivity?

Q. Basic Research Focus

- Solubility : The methyl ester is less polar than the free acid, improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility .

- Reactivity : The ester group is more stable toward nucleophilic attack at the carbonyl compared to the free acid, making it preferable for coupling reactions .

Advanced Consideration : Hydrolyze the ester under mild basic conditions (e.g., LiOH/THF/H₂O) to regenerate the free acid for downstream applications.

What role does this compound play in the synthesis of conformationally restricted peptides or β-turn mimics?

Advanced Research Focus

The alkyne and methyl ester functionalities enable:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce rigid triazole linkages.

- Peptide Backbone Modification : Incorporation into peptide chains to restrict conformational flexibility, mimicking β-turn structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。